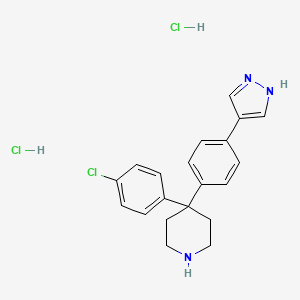

AT7867 dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUAUJBVBVIUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AT7867 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).[1][2][3] By inhibiting these key nodes in cellular signaling, AT7867 disrupts critical pathways involved in cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the mechanism of action of AT7867, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action

AT7867 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[1][3] This action prevents the phosphorylation of downstream substrates, effectively blocking the propagation of signals that are crucial for numerous cellular functions. The primary targets of AT7867 are the three isoforms of Akt (Akt1, Akt2, and Akt3) and p70S6K.[1][2][3] It also demonstrates potent inhibition of Protein Kinase A (PKA), another member of the AGC kinase family.[1][2][3] The inhibition of Akt2 by AT7867 has been shown to be ATP-competitive with a Ki of 18nM.[1][3]

The Akt signaling pathway is a central regulator of diverse cellular processes, and its hyperactivation is a common feature in many human cancers. By inhibiting Akt, AT7867 effectively curtails downstream signaling events that promote cell survival and proliferation. A key downstream effector of Akt is Glycogen Synthase Kinase 3β (GSK3β), whose phosphorylation by Akt is inhibited by AT7867.[1] Furthermore, AT7867's inhibition of p70S6K, a key regulator of protein synthesis, leads to reduced phosphorylation of the S6 ribosomal protein (S6RP), further contributing to its anti-proliferative effects.[1]

Quantitative Data

The inhibitory activity of AT7867 has been quantified against several key kinases and in various cancer cell lines. This data is summarized in the tables below for ease of comparison.

Table 1: In Vitro Kinase Inhibitory Activity of AT7867

| Kinase | IC50 (nM) |

| Akt1 | 32[1][2][3] |

| Akt2 | 17[1][2][3] |

| Akt3 | 47[1][2][3] |

| p70S6K | 85[1][2][3] |

| PKA | 20[1][2][3] |

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines

| Cell Line | Tumor Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.9 - 0.94[1][3] |

| MDA-MB-468 | Breast Cancer | 2.26[3] |

| MCF-7 | Breast Cancer | 1.86[1][3] |

| HCT116 | Colon Cancer | 1.76[1][3] |

| HT29 | Colon Cancer | 3.0 - 3.04[1][3] |

| U87MG | Glioblastoma | 8.22[3] |

| PC-3 | Prostate Cancer | 10.37[1][3] |

| DU145 | Prostate Cancer | 11.86[3] |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the core signaling pathway affected by AT7867 and the general workflows of key experimental procedures used to characterize its activity.

Caption: AT7867 inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Key experimental workflows for characterizing AT7867.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assays (Radiometric Filter Binding Format)

This protocol describes the general procedure for determining the in vitro inhibitory activity of AT7867 against specific kinases.

1. Reaction Setup:

-

Assay reactions are prepared in the presence of varying concentrations of AT7867.

-

For AKT2 , the reaction mixture contains AKT2 enzyme and 25µM AKTide-2T peptide substrate in a buffer of 20mM MOPS (pH 7.2), 25mM β-glycerophosphate, 5mM EDTA, 15mM MgCl₂, 1mM sodium orthovanadate, 1mM DTT, 10µg/ml BSA, and 30µM ATP (1.16Ci/mmol).[1]

-

For p70S6K , the reaction includes the p70S6K enzyme and a specific substrate in an appropriate buffer.

-

For PKA , the reaction mixture contains the PKA enzyme and a specific substrate.

2. Incubation:

-

The reaction mixtures are incubated for a specified period (e.g., 4 hours for AKT2) to allow for substrate phosphorylation.[1]

3. Stopping the Reaction:

-

The reaction is terminated by the addition of an excess of orthophosphoric acid.[1]

4. Measurement of Radioactivity:

-

The stopped reaction mixture is transferred to a Millipore MAPH filter plate and filtered.[1]

-

The filter plates are washed to remove unincorporated [γ-³²P]ATP.

-

Scintillant is added to the plates, and the radioactivity is measured using a scintillation counter (e.g., Packard TopCount).[1]

5. Data Analysis:

-

IC50 values are calculated from the dose-response curves using appropriate software such as GraphPad Prism.[1]

Alamar Blue Cell Proliferation Assay

This protocol outlines the method for assessing the anti-proliferative effects of AT7867 on cancer cell lines.

1. Cell Plating:

-

Cells are seeded in 96-well microplates at a density of 5,000 cells per well in medium supplemented with 10% FBS.[1]

-

The plates are incubated for 24 hours to allow for cell attachment.[1]

2. Compound Treatment:

-

Cells are treated with a range of concentrations of AT7867 or a vehicle control.

-

The incubation with the compound proceeds for 72 hours.[1]

3. Viability Measurement:

-

Alamar Blue solution is added to each well according to the manufacturer's instructions.[1]

-

The plates are incubated to allow for the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.

4. Data Acquisition and Analysis:

-

The fluorescence is read using a microplate reader.

-

The IC50 value for each cell line is calculated using non-linear regression analysis with a sigmoidal dose-response equation in software like GraphPad Prism.[1]

Phospho-GSK3β (Serine 9) Cellular ELISA

This assay quantifies the inhibition of Akt activity in cells by measuring the phosphorylation of its direct substrate, GSK3β.

1. Cell Plating and Treatment:

-

Cells are plated in 96-well microplates at 16,000 cells per well and grown for 24 hours.[1]

-

The cells are then treated with AT7867 or a vehicle control for 1 hour.[1]

2. Fixation and Permeabilization:

-

The cells are fixed with a solution containing 3% paraformaldehyde, 0.25% glutaraldehyde, and 0.25% Triton-X100.[1]

3. Blocking and Antibody Incubation:

-

The wells are washed and then blocked with 5% milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]

-

The plates are incubated overnight with a primary antibody specific for phospho-GSK3β (Serine 9).[1]

4. Secondary Antibody and Detection:

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A colorimetric substrate is then added, and the absorbance is measured to quantify the level of phosphorylated GSK3β.

5. Data Analysis:

-

IC50 values for the inhibition of GSK3β phosphorylation are determined from the dose-response curves.[1]

Western Blot Analysis for Phosphorylated Proteins

This protocol provides a general framework for detecting changes in the phosphorylation status of proteins in the Akt signaling pathway following treatment with AT7867.

1. Cell Lysis and Protein Extraction:

-

Treat cells with AT7867 for the desired time and at the desired concentration.

-

Place culture dishes on ice and wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the BCA assay.

3. Sample Preparation and Gel Electrophoresis:

-

Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.

-

Denature the proteins by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473, phospho-S6RP) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

6. Signal Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

7. Stripping and Re-probing (for total protein):

-

To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

Conclusion

AT7867 dihydrochloride is a well-characterized inhibitor of the Akt/p70S6K signaling pathway. Its ATP-competitive mechanism of action leads to the potent and selective inhibition of key kinases that are frequently dysregulated in cancer. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and investigating its therapeutic potential.

References

AT7867 Dihydrochloride: A Technical Guide to its Inhibition of the Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting key nodes within the PI3K/Akt/mTOR signaling cascade. This guide provides a comprehensive technical overview of AT7867, detailing its mechanism of action, inhibitory profile, and its effects on downstream cellular processes. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of AT7867 as a tool for both basic research and therapeutic development.

Introduction to the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[3][4]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K.[5][6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[7]

Once recruited to the membrane, Akt is activated through a dual phosphorylation mechanism. Phosphoinositide-dependent kinase 1 (PDK1) phosphorylates Akt at threonine 308 (Thr308), leading to its partial activation.[7] Full activation is achieved through the phosphorylation of serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[1][7] Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, thereby regulating their activity and influencing cellular fate.[6][7]

AT7867 Dihydrochloride: Mechanism of Action

AT7867 is a potent, ATP-competitive inhibitor that targets multiple kinases within the AGC kinase family, with a primary focus on the Akt isoforms.[8][9] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate (B84403) from ATP to their respective substrates and inhibiting their catalytic activity.[9][10]

The primary targets of AT7867 are Akt1, Akt2, and Akt3.[8][9] In addition to its potent inhibition of the Akt isoforms, AT7867 also demonstrates significant activity against p70S6 Kinase (p70S6K) and Protein Kinase A (PKA), which are also members of the AGC kinase family.[8][9] The inhibition of p70S6K, a downstream effector of mTORC1, provides an additional layer of pathway suppression.[11]

Quantitative Data

The inhibitory activity of AT7867 has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Target Kinase | IC50 (nM) | Reference(s) |

| Akt1 | 32 | [8][9][12] |

| Akt2 | 17 | [8][9][12] |

| Akt3 | 47 | [8][9][12] |

| p70S6K | 85 | [8][9][12] |

| PKA | 20 | [8][9][12] |

Table 1: In Vitro Kinase Inhibitory Activity of AT7867. This table presents the half-maximal inhibitory concentration (IC50) values of AT7867 against its primary kinase targets.

| Parameter | Value | Reference(s) |

| Ki (Akt2) | 18 nM | [9][10] |

Table 2: Inhibition Constant (Ki) of AT7867. This table shows the inhibition constant of AT7867 for Akt2, indicating its high binding affinity.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MES-SA | Uterine Sarcoma | 0.9 - 3 | [8][10] |

| MDA-MB-468 | Breast Cancer | 0.9 - 3 | [8][10] |

| MCF-7 | Breast Cancer | 0.9 - 3 | [8][10] |

| HCT116 | Colon Cancer | 0.9 - 3 | [8][10] |

| HT29 | Colon Cancer | 0.9 - 3 | [8][10] |

| PC-3 | Prostate Cancer | 10 - 12 | [8][10] |

| LNCaP | Prostate Cancer | 10 - 12 | [8][10] |

Table 3: In Vitro Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines. This table summarizes the IC50 values for AT7867-mediated growth inhibition in a panel of human cancer cell lines.

| Parameter | Route | Dose (mg/kg) | Observation | Reference(s) |

| Plasma Levels | Oral | 20 | Remained above 0.5 µM for at least 6 hours | [9][10] |

| Bioavailability | Oral | 20 | 44% | [9] |

Table 4: In Vivo Pharmacokinetic Parameters of AT7867 in Mice. This table highlights key pharmacokinetic properties of AT7867 following oral administration in mice.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Akt signaling pathway with the points of inhibition by AT7867 and a typical experimental workflow for characterizing this inhibitor.

Experimental Protocols

This section provides standardized methodologies for key experiments used to characterize the activity of AT7867.

In Vitro Kinase Assay

Objective: To determine the IC50 and Ki values of AT7867 against target kinases (e.g., Akt1, Akt2, Akt3).

Materials:

-

Recombinant active kinase (e.g., Akt1, Akt2, Akt3)

-

Kinase-specific peptide substrate

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)

-

This compound

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

96-well plates

-

Phosphocellulose paper or other capture method for radioactive assays

-

Scintillation counter or luminescence plate reader

Procedure:

-

Prepare serial dilutions of AT7867 in the appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, peptide substrate, and AT7867 (or vehicle control) in kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify substrate phosphorylation. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, use a specific antibody to detect the phosphorylated substrate via ELISA or a luminescence-based ADP detection method.

-

Calculate the percentage of kinase inhibition for each AT7867 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

To determine the Ki value, perform the kinase assay with varying concentrations of both ATP and AT7867 and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., Cheng-Prusoff equation for competitive inhibition).[9][10]

Cell Proliferation (MTT) Assay

Objective: To determine the IC50 of AT7867 for inhibiting the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of AT7867 in complete culture medium.

-

Remove the existing medium from the wells and replace it with medium containing various concentrations of AT7867 or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][8][13]

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of AT7867 on the phosphorylation status of Akt and its downstream targets (e.g., GSK3β).

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of AT7867 or vehicle control for a specified time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[11][14][15]

Conclusion

This compound is a well-characterized, potent inhibitor of the Akt signaling pathway with demonstrated activity in both in vitro and in vivo models of cancer. Its ability to target multiple key kinases in this critical pathway makes it a valuable tool for investigating the role of Akt signaling in various biological processes and a promising candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate its effective use in the scientific community.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. abmole.com [abmole.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

AT7867 Dihydrochloride: A Technical Guide to p70S6K and PKA Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA).[1][2] Developed through fragment-based lead discovery and structure-based drug design, AT7867 has demonstrated significant potential in preclinical cancer research.[3] Its mechanism of action involves the suppression of crucial cellular signaling pathways that govern cell growth, proliferation, and survival.[3][4] This technical guide provides an in-depth overview of AT7867's inhibitory profile against p70S6K and PKA, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Kinase Inhibitory Activity of AT7867

The inhibitory potency of AT7867 has been quantified against several key kinases in the AGC family using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| Akt1 | 32 | [1][2] |

| Akt2 | 17 | [1][2] |

| Akt3 | 47 | [1][2] |

| p70S6K | 85 | [1][2] |

| PKA | 20 | [1][2] |

Cellular Proliferation Inhibition by AT7867

AT7867 has been shown to inhibit the proliferation of various human cancer cell lines. The IC50 values for cell growth inhibition after 72 hours of treatment are presented below.

| Cell Line | Tumor Type | IC50 (µM) | Reference |

| MES-SA | Uterine Sarcoma | 0.94 | [2] |

| MDA-MB-468 | Breast Cancer | 2.26 | [2] |

| MCF-7 | Breast Cancer | 1.86 | [2] |

| HCT116 | Colon Cancer | 1.76 | [2] |

| HT29 | Colon Cancer | 3.04 | [2] |

| U87MG | Glioblastoma | 8.22 | [2] |

| PC-3 | Prostate Cancer | 10.37 | [2] |

| DU145 | Prostate Cancer | 11.86 | [2] |

Signaling Pathways

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by AT7867 on p70S6K and its broader impact on the AGC kinase family, including PKA.

Caption: AT7867 inhibits key nodes in the PI3K/Akt/mTOR and PKA signaling pathways.

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is adapted from Grimshaw et al., 2010 and is suitable for determining the IC50 values of AT7867 against p70S6K and PKA.[5]

Materials:

-

AT7867 dihydrochloride

-

Recombinant human p70S6K and PKA enzymes

-

Peptide substrate (e.g., Kemptide for PKA)

-

Kinase assay buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, 10 µg/ml BSA)

-

[γ-³²P]ATP

-

Filter mats

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of AT7867 in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and AT7867 dilution to the kinase assay buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto filter mats.

-

Wash the filter mats extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of p-p70S6K (Thr389)

This protocol outlines the procedure to assess the effect of AT7867 on the phosphorylation of p70S6K in cultured cells.

Materials:

-

Human cancer cell line (e.g., U87MG)

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Detection Reagents

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of AT7867 or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using ECL detection reagents.

-

Strip the membrane and re-probe for total p70S6K and GAPDH to ensure equal loading.

Cell Viability Assay (AlamarBlue Assay)

This protocol, based on methods described by Grimshaw et al. (2010), measures the metabolic activity of cells as an indicator of cell viability.[5]

Materials:

-

Human cancer cell line (e.g., U87MG)

-

Complete cell culture medium

-

This compound

-

AlamarBlue reagent

-

96-well microplates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

-

Treat the cells with a range of concentrations of AT7867 for 72 hours.

-

Add AlamarBlue reagent to each well and incubate for 4-6 hours at 37°C.

-

Measure the fluorescence or absorbance of the wells using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells and plot the data to determine the IC50 value.

Experimental Workflow Visualization

The following diagram provides a logical workflow for evaluating the inhibitory effects of AT7867.

Caption: A typical experimental workflow for characterizing the activity of AT7867.

Conclusion

This compound is a valuable research tool for investigating cellular signaling pathways dependent on Akt, p70S6K, and PKA. Its potent and selective inhibitory profile makes it a suitable candidate for preclinical studies in various cancer models. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize AT7867 in their studies. Further investigation into the broader kinome selectivity and in vivo efficacy of AT7867 will continue to elucidate its full therapeutic potential.

References

- 1. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]

- 2. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crossfire-oncology.com [crossfire-oncology.com]

- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]

AT7867 Dihydrochloride: A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as protein kinase B or PKB), p70 S6 kinase (p70S6K), and protein kinase A (PKA).[1][2] By inhibiting these crucial nodes in cellular signaling, AT7867 disrupts pathways integral to cell survival, proliferation, and metabolism, leading to the induction of apoptosis and inhibition of tumor growth.[1][3] This technical guide provides an in-depth overview of the downstream signaling effects of AT7867, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support further research and drug development efforts.

Core Mechanism of Action

AT7867 exerts its biological effects through the competitive inhibition of ATP at the catalytic sites of its target kinases.[1][2] Its primary targets are members of the AGC kinase family, including all three isoforms of Akt (Akt1, Akt2, and Akt3), p70S6K, and PKA.[2][4] The inhibition of these kinases leads to a cascade of downstream effects, ultimately impacting cell cycle progression, proliferation, and survival.[3][5]

Quantitative Data: Kinase Inhibition and Cellular Potency

The inhibitory activity of AT7867 has been quantified through various in vitro and cellular assays. The following tables summarize the key IC50 values, providing a comparative view of its potency against different kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC50 (nM) |

| Akt1 | 32[2][4] |

| Akt2 | 17[2][4] |

| Akt3 | 47[2][4] |

| p70S6K | 85[2][4] |

| PKA | 20[2][4] |

Table 2: Inhibition of Cell Proliferation in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94[2] |

| MCF-7 | Breast Cancer | 1.86[2] |

| HCT116 | Colon Cancer | 1.76[2] |

| MDA-MB-468 | Breast Cancer | 2.26[2] |

| HT29 | Colon Cancer | 3.04[2] |

| U87MG | Glioblastoma | 8.22[2] |

| PC-3 | Prostate Cancer | 10.37[2] |

| DU145 | Prostate Cancer | 11.86[2] |

Table 3: Cellular Inhibition of Downstream Signaling

| Cell Line | Downstream Marker | IC50 (µM) |

| Various Cancer Cell Lines | p-GSK3β (Ser9) | 2 - 4[2][3] |

| U87MG | p-GSK3β (Ser9) | 7.1[3] |

Downstream Signaling Pathways

AT7867's inhibition of Akt, p70S6K, and PKA disrupts several critical downstream signaling cascades.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[3] AT7867 directly inhibits Akt, preventing the phosphorylation and subsequent activation of its numerous downstream substrates.

-

GSK3β: Inhibition of Akt leads to reduced phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β) at Serine 9.[1][3] This de-phosphorylation activates GSK3β, which in turn can regulate cell cycle progression, in part by suppressing the expression of Cyclin D1.[3]

-

Forkhead Box O (FOXO) Transcription Factors: Akt-mediated phosphorylation of FOXO transcription factors (like FKHR/FOXO1 and FKHRL1/FOXO3a) sequesters them in the cytoplasm, preventing their pro-apoptotic and cell cycle arrest functions.[2][3] By inhibiting Akt, AT7867 allows these transcription factors to translocate to the nucleus and initiate the transcription of genes involved in apoptosis.[3]

-

BAD: The pro-apoptotic protein BAD is inactivated by Akt-dependent phosphorylation. AT7867 treatment prevents this phosphorylation, thereby promoting apoptosis.[3]

References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]

- 5. aacrjournals.org [aacrjournals.org]

The Effect of AT7867 Dihydrochloride on GSK3β Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effect of AT7867 dihydrochloride (B599025) on the phosphorylation of Glycogen (B147801) Synthase Kinase 3β (GSK3β). AT7867 is a potent, ATP-competitive small molecule inhibitor that targets the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1][2] Its effect on GSK3β is a critical downstream consequence of its primary inhibitory action on Akt.

Core Mechanism of Action

Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[3][4] The activity of GSK3β is primarily regulated through inhibitory phosphorylation at the Serine 9 (Ser9) residue.[3] This phosphorylation is carried out by upstream kinases, most notably Akt.[4][5]

The PI3K/Akt signaling pathway is a central regulator of cell survival. When activated, Akt phosphorylates GSK3β at Ser9, leading to its inactivation.[4][6] AT7867 functions as a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By inhibiting Akt, AT7867 prevents the phosphorylation of GSK3β at its inhibitory Ser9 site.[1] Consequently, treatment with AT7867 leads to a reduction in phosphorylated GSK3β (p-GSK3β Ser9), which corresponds to an increase in the active form of the GSK3β enzyme. This mechanism is a key indicator of AT7867's target engagement and cellular activity.[1][2]

Data Presentation

Kinase Inhibitory Profile of AT7867

AT7867 exhibits potent inhibitory activity against several members of the AGC kinase family. The half-maximal inhibitory concentrations (IC50) determined through in vitro kinase assays are summarized below.

| Kinase | IC50 (nM) |

| Akt1 | 32[7] |

| Akt2 | 17[7] |

| Akt3 | 47[7] |

| PKA | 20[7] |

| p70S6K | 85[7] |

Cellular Inhibition of GSK3β Phosphorylation by AT7867

The efficacy of AT7867 in a cellular context is frequently measured by its ability to inhibit the phosphorylation of Akt substrates, such as GSK3β. The following table presents the IC50 values for the inhibition of GSK3β phosphorylation in various human cancer cell lines after treatment with AT7867.

| Cell Line | Cancer Type | IC50 for p-GSK3β (Ser9) Inhibition (µM) |

| U87MG | Glioblastoma | ~2-4[1] |

| MES-SA | Uterine Sarcoma | ~2-4[1] |

| MDA-MB-468 | Breast Cancer | ~2-4[1] |

| MCF-7 | Breast Cancer | ~2-4[1] |

| HCT116 | Colon Cancer | ~2-4[1] |

| HT29 | Colon Cancer | ~2-4[1] |

| LNCaP | Prostate Cancer | ~2-4[1] |

| PC3 | Prostate Cancer | ~2-4[1] |

Note: In a specific quantification assay using U87MG cells, the IC50 for inhibiting pSer9 GSK3β was determined to be 7.1µM.[1]

Signaling Pathway and Kinase Inhibition Profile

Caption: AT7867 inhibits Akt, preventing GSK3β phosphorylation and inactivation.

References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of glycogen synthase kinase 3 beta (GSK3β) in mediating the cytotoxic effects of the histone deacetylase inhibitor trichostatin A (TSA) in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Akt signaling is an early pro-survival response that reflects N-methyl-D-aspartate receptor activation in Huntington's disease knock-in striatal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

AT7867 Dihydrochloride and its Impact on S6 Ribosomal Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting the AGC kinase family, primarily Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key target for therapeutic intervention.[1] S6 ribosomal protein (S6RP), a component of the 40S ribosomal subunit, is a downstream effector in this pathway. Its phosphorylation is a key event in the regulation of protein synthesis and cell size.[3] This technical guide provides an in-depth overview of AT7867 dihydrochloride, its mechanism of action, and its specific effects on the phosphorylation of S6 ribosomal protein.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

AT7867 exerts its effects by inhibiting the kinase activity of both Akt and p70S6K.[1][4] Akt is a central node in the PI3K signaling pathway, becoming activated upon phosphorylation at Threonine 308 and Serine 473. Once active, Akt phosphorylates a multitude of downstream substrates, including the TSC2 tumor suppressor, which leads to the activation of the mTORC1 complex. mTORC1, in turn, directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates S6 ribosomal protein at several serine residues, promoting protein synthesis and cell growth.[1]

By inhibiting both Akt and p70S6K, AT7867 provides a dual blockade of this critical signaling cascade, leading to a significant reduction in the phosphorylation of S6RP and subsequent inhibition of cell proliferation and induction of apoptosis.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of AT7867 [5]

| Kinase | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines [5]

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.94 |

| MDA-MB-468 | Breast Cancer | 2.26 |

| MCF-7 | Breast Cancer | 1.86 |

| HCT116 | Colon Cancer | 1.76 |

| HT29 | Colon Cancer | 3.04 |

| U87MG | Glioblastoma | 8.22 |

| PC-3 | Prostate Cancer | 10.37 |

| DU145 | Prostate Cancer | 11.86 |

Table 3: Inhibition of GSK3β Phosphorylation by AT7867 in Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | pSer9 GSK3β ELISA IC50 (µM) |

| U87MG | Glioblastoma | 2.0 ± 0.2 |

| MCF-7 | Breast Cancer | 3.0 ± 0.5 |

| MDA-MB-468 | Breast Cancer | 2.5 ± 0.3 |

| HCT116 | Colon Cancer | 4.0 ± 0.6 |

| HT29 | Colon Cancer | 3.5 ± 0.4 |

| PC-3 | Prostate Cancer | 2.8 ± 0.4 |

| DU145 | Prostate Cancer | 3.2 ± 0.5 |

Effect on S6 Ribosomal Protein Phosphorylation

Treatment of cancer cells with AT7867 leads to a concentration-dependent decrease in the phosphorylation of S6 ribosomal protein. This effect has been demonstrated in various cell lines, including the PTEN-deficient U87MG human glioblastoma cell line.[1] Western blot analysis shows a clear reduction in the levels of phosphorylated S6RP (at Ser240/244 and Ser235/236) following treatment with AT7867.[1]

Signaling Pathways and Experimental Workflows

References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]

- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

AT7867 Dihydrochloride: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of action of AT7867, focusing on its role in promoting cancer cell apoptosis. We will delve into the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation.

Introduction

The serine/threonine kinase AKT (also known as protein kinase B) is a central node in signal transduction pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT pathway is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2] AT7867 has emerged as a powerful inhibitor of both AKT and the downstream kinase p70 S6 kinase (p70S6K), as well as protein kinase A (PKA).[2][3] Its ability to concurrently block these key pro-survival kinases leads to the induction of apoptosis, positioning it as a promising candidate for cancer therapy.[1][2] This document will explore the molecular underpinnings of AT7867-induced apoptosis, supported by experimental data and detailed methodologies.

Mechanism of Action

AT7867 exerts its pro-apoptotic effects through both AKT-dependent and AKT-independent signaling pathways.

AKT-Dependent Pathway

AT7867 is an ATP-competitive inhibitor of all three AKT isoforms (Akt1, Akt2, and Akt3) and p70S6K.[4] By binding to the ATP-binding pocket of these kinases, AT7867 prevents their phosphorylation and subsequent activation. This leads to the downstream inhibition of key substrates involved in cell survival and proliferation.

Key downstream effects of AT7867-mediated AKT/p70S6K inhibition include:

-

Inhibition of GSK3β Phosphorylation: AT7867 treatment leads to a reduction in the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β), a direct substrate of AKT.[1][2]

-

Inhibition of S6 Ribosomal Protein (S6RP) Phosphorylation: As an inhibitor of p70S6K, AT7867 blocks the phosphorylation of S6RP, a key component of the translational machinery.[2]

-

Induction of Apoptosis: The blockade of these critical pro-survival signals ultimately triggers the apoptotic cascade in cancer cells.[1][2]

AKT-Independent Pathway

In some cancer cell types, such as colorectal cancer cells, AT7867 has been shown to induce apoptosis through a mechanism independent of AKT inhibition.[5] This pathway involves the inhibition of sphingosine (B13886) kinase 1 (SphK1).[5]

-

Inhibition of SphK1: AT7867 inhibits the activity of SphK1.[5]

-

Increased Ceramide Levels: The inhibition of SphK1 leads to an accumulation of pro-apoptotic ceramide.[5]

-

Induction of Apoptosis: Elevated ceramide levels trigger caspase-dependent apoptosis.[5]

Data Presentation

The efficacy of AT7867 in inhibiting cancer cell growth and its kinase targets is summarized below.

Table 1: In Vitro Kinase Inhibitory Activity of AT7867

| Kinase | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

| Data sourced from MedChemExpress.[4] |

Table 2: AT7867 IC50 Values for Inhibition of Cell Proliferation in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.9 - 3 |

| MDA-MB-468 | Breast Cancer | 0.9 - 3 |

| MCF-7 | Breast Cancer | 0.9 - 3 |

| HCT116 | Colon Cancer | 0.9 - 3 |

| HT29 | Colon Cancer | 0.9 - 3 |

| PC-3 | Prostate Cancer | 10 - 12 |

| LNCaP | Prostate Cancer | 10 - 12 |

| Data represents a range of reported IC50 values.[2] |

Table 3: AT7867 IC50 Values for Inhibition of GSK3β Phosphorylation

| Cell Line | IC50 (µM) |

| U87MG | 2 - 4 |

| MCF-7 | 2 - 4 |

| HCT116 | 2 - 4 |

| Data represents a range of reported IC50 values.[2] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pro-apoptotic effects of AT7867 are provided below.

Western Blot Analysis

This protocol outlines the steps to analyze changes in protein expression and phosphorylation in cancer cells treated with AT7867.

Materials:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-GSK3β, anti-GSK3β, anti-phospho-S6RP, anti-S6RP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis:

-

Culture cancer cells to desired confluency and treat with various concentrations of AT7867 or vehicle control for the specified time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells and treat with AT7867 or vehicle control for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media containing serum.

-

Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Cell Viability Assay (MTT/MTS)

This protocol details the measurement of cell viability and proliferation in response to AT7867 treatment using a colorimetric assay.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of AT7867 or vehicle control and incubate for the desired period (e.g., 72 hours).

-

-

MTT/MTS Addition:

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

For MTT: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

For MTS: The formazan product is soluble, so no solubilization step is needed.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

-

Conclusion

AT7867 dihydrochloride is a potent inducer of apoptosis in cancer cells, acting through the inhibition of the critical AKT/p70S6K signaling pathway. Furthermore, its ability to induce apoptosis via an AKT-independent mechanism involving SphK1 and ceramide highlights its multifaceted anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of AT7867 and other kinase inhibitors in oncology. Further research is warranted to fully elucidate the clinical utility of AT7867 as a single agent or in combination with other anti-cancer therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

AT7867 Dihydrochloride: A Technical Guide to Enhancing Pancreatic Progenitor Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of AT7867 dihydrochloride (B599025), a potent ATP-competitive inhibitor of Akt and p70S6K, in the directed differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitor (PP) cells. The generation of a pure and homogenous population of PP cells is a critical step for the development of cell-based therapies for diabetes. Recent findings have highlighted the significant role of AT7867 in improving the efficiency and quality of this differentiation process.

Core Concepts and Mechanism of Action

AT7867 is a small molecule that targets the serine/threonine kinase Akt, a key node in various cellular signaling pathways regulating growth, proliferation, and survival. In the context of pancreatic development, the precise modulation of signaling pathways is crucial for lineage specification. While initial studies suggested that AT7867 may induce the proliferation of PDX1+ cells, more recent evidence indicates that its primary role in this context is to promote the differentiation of pancreatic progenitors.[1][2]

The addition of AT7867 during the pancreatic progenitor stage of differentiation has been shown to significantly increase the proportion of cells co-expressing the key pancreatic progenitor markers PDX1 and NKX6.1.[1][2][3][4] This is achieved without altering the total cell yield, suggesting a mechanism that drives cells towards the desired pancreatic fate rather than expanding the overall cell population.[1]

Quantitative Data Summary

The application of AT7867 in pancreatic progenitor differentiation protocols leads to a marked improvement in the purity of the target cell population. The following tables summarize the key quantitative findings from studies utilizing AT7867.

Table 1: Effect of AT7867 on Pancreatic Progenitor Marker Expression (Protein Level)

| Marker Co-expression | Control (-AT7867) | +AT7867 | p-value | Reference |

| PDX1+NKX6.1+ | 50.9% (IQR 48.9%–53.8%) | 90.8% (IQR 88.9%–93.7%) | 0.0021 | [1][2][3][4] |

| PDX1+GP2+ | 39.22% (IQR 36.7%–44.1%) | 90.0% (IQR 88.2%–93.6%) | 0.0021 | [1][2][3][4] |

IQR: Interquartile Range

Table 2: Effect of AT7867 on Gene Expression in Pancreatic Progenitors (Transcript Level)

| Gene | Regulation with AT7867 | p-value | Reference |

| Pancreatic Progenitor Markers | |||

| PDX1 | Significantly Upregulated | 0.0001 | [1][2][3][4] |

| NKX6.1 | Significantly Upregulated | 0.0005 | [1][2][3][4] |

| GP2 | Significantly Upregulated | 0.002 | [1][2][3][4] |

| ONECUT1 | Upregulated | N/A | [1] |

| SOX9 | Upregulated | N/A | [1] |

| Pancreatic Endocrine Progenitor Markers | |||

| ARX | Upregulated | N/A | [1] |

| HNF4A | Upregulated | N/A | [1] |

| NEUROD1 | Upregulated | N/A | [1] |

| NEUROG3 | Upregulated | N/A | [1] |

| NKX2.2 | Upregulated | N/A | [1] |

| PAX4 | Upregulated | N/A | [1] |

| Off-Target and Pluripotency Markers | |||

| PODXL | Significantly Downregulated | < 0.0001 | [1][2][3][4] |

| TBX2 | Significantly Downregulated | < 0.0001 | [1][2][3][4] |

| ALPL | Downregulated | N/A | [1] |

| MYC | Downregulated | N/A | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway of AT7867 in pancreatic progenitor differentiation.

Caption: Generalized experimental workflow for AT7867 application.

Experimental Protocols

The following is a generalized protocol for the differentiation of hPSCs into pancreatic progenitors, incorporating the use of AT7867. This protocol is based on methodologies described in the cited literature and should be optimized for specific cell lines and laboratory conditions.

Materials:

-

Human induced pluripotent stem cells (hiPSCs)

-

Appropriate hPSC maintenance medium

-

Differentiation media for each stage (specific formulations can be found in publications such as Sui et al., 2021)

-

AT7867 dihydrochloride (stock solution prepared in DMSO)

-

Recombinant growth factors and small molecules for each differentiation stage (e.g., Activin A, CHIR99021, FGF10, Retinoic Acid, SANT-1)

-

Standard cell culture reagents and plasticware

Procedure:

Stage 1: Definitive Endoderm Formation (Days 1-3)

-

Seed hPSCs at an appropriate density for differentiation.

-

On Day 1, replace maintenance medium with definitive endoderm induction medium containing Activin A and CHIR99021.

-

Culture for 3 days, with daily media changes.

Stage 2: Primitive Gut Tube Formation (Days 4-6)

-

On Day 4, replace the medium with primitive gut tube induction medium, typically containing FGF10.

-

Culture for 3 days, with daily media changes.

Stage 3: Posterior Foregut Formation (Days 7-9)

-

On Day 7, switch to posterior foregut induction medium containing factors such as FGF10, Retinoic Acid, and SANT-1.

-

Culture for 3 days, with daily media changes.

Stage 4: Pancreatic Progenitor Induction (Days 10-12)

-

On Day 10, begin the pancreatic progenitor induction stage. The basal medium will typically contain factors like Retinoic Acid and SANT-1.

-

AT7867 Treatment: Supplement the Stage 4 medium with this compound at a pre-optimized concentration (e.g., 1 µM). A control group without AT7867 should be maintained in parallel.

-

Culture for 3 days, with daily media changes including freshly added AT7867.

Harvesting and Analysis:

-

On Day 13, harvest the cells for analysis.

-

Flow Cytometry: Dissociate cells into a single-cell suspension and stain for intracellular markers PDX1 and NKX6.1, as well as surface markers like GP2.

-

Gene Expression Analysis: Lyse a portion of the cells to extract RNA for qRT-PCR analysis of key pancreatic and off-target genes.

-

Functional Assessment: For further validation, the generated pancreatic progenitors can be transplanted into immunocompromised mice to assess their in vivo maturation potential and ability to reverse hyperglycemia.[1][3][4]

Conclusion

This compound has emerged as a valuable tool for enhancing the differentiation of pancreatic progenitors from human pluripotent stem cells. Its application leads to a significant increase in the purity of the target PDX1+/NKX6.1+ cell population by promoting differentiation over proliferation. This improved efficiency in generating high-quality pancreatic progenitors is a crucial advancement for the development of robust and scalable cell-based therapies for diabetes. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to incorporate AT7867 into their pancreatic differentiation workflows.

References

AT7867 Dihydrochloride: A Technical Guide to its Role in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AT7867 dihydrochloride (B599025), a potent inhibitor of Akt/PKB and p70 S6 Kinase (p70S6K), is emerging as a significant small molecule in the field of regenerative medicine for diabetes. Primarily, its role has been defined in the directed differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitor (PP) cells, a critical step in generating functional, insulin-producing beta cells. Research indicates that the addition of AT7867 to established differentiation protocols substantially increases the purity of the resulting pancreatic progenitor population, leading to more efficient in vivo maturation and accelerated reversal of hyperglycemia in diabetic animal models. This technical guide provides an in-depth overview of the mechanism of action of AT7867, detailed experimental protocols for its use in pancreatic progenitor differentiation, a summary of key quantitative data, and a visualization of the implicated signaling pathways.

Mechanism of Action: Inhibiting AKT/p70S6K to Promote Pancreatic Fate

AT7867 is an ATP-competitive inhibitor that targets the serine/threonine kinases AKT and p70S6K.[1][2] Both kinases are crucial nodes in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[2][3] In the context of pancreatic development, the precise mechanism by which inhibition of this pathway by AT7867 enhances pancreatic progenitor differentiation is an active area of investigation. However, current evidence suggests that by inhibiting the pro-proliferative and survival signals mediated by AKT and p70S6K, AT7867 may create a cellular environment that favors differentiation over proliferation. This leads to a more homogenous population of cells committed to the pancreatic lineage, characterized by the upregulation of key transcription factors.

The PI3K/AKT signaling pathway is a known regulator of pancreatic β-cell mass and function.[4] While activation of this pathway is generally associated with β-cell proliferation and survival, its inhibition at a specific stage of differentiation appears to be beneficial for directing pluripotent stem cells towards a pancreatic fate.[5][6] This targeted inhibition likely modulates the intricate network of transcription factors essential for pancreatic development.

Core Signaling Pathway

The following diagram illustrates the proposed signaling pathway influenced by AT7867 during pancreatic progenitor differentiation. AT7867's inhibitory action on AKT and p70S6K is believed to reduce the signaling that promotes cell proliferation and survival, thereby favoring the differentiation cascade that leads to the expression of key pancreatic progenitor markers.

Figure 1: Proposed signaling pathway of AT7867 in promoting pancreatic progenitor differentiation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of AT7867 on the differentiation of human iPSCs into pancreatic progenitors.

Table 1: Effect of AT7867 on Pancreatic Progenitor Cell Population

| Cell Marker Combination | Control (-AT7867) | With AT7867 | p-value | Reference |

| PDX1+NKX6.1+ | 50.9% (IQR 48.9%-53.8%) | 90.8% (IQR 88.9%-93.7%) | p = 0.0021 | [5][6][7] |

| PDX1+GP2+ | 39.22% (IQR 36.7%-44.1%) | 90.0% (IQR 88.2%-93.6%) | p = 0.0021 | [5][6][7] |

Table 2: Gene Expression Changes in Response to AT7867 Treatment

| Gene | Regulation with AT7867 | p-value | Reference |

| PDX1 | Upregulated | p = 0.0001 | [5][6][7] |

| NKX6.1 | Upregulated | p = 0.0005 | [5][6][7] |

| GP2 | Upregulated | p = 0.002 | [5][6][7] |

| PODXL (off-target) | Downregulated | p < 0.0001 | [5][6][7] |

| TBX2 (off-target) | Downregulated | p < 0.0001 | [5][6][7] |

Table 3: In Vivo Efficacy of Transplanted Pancreatic Progenitors

| Parameter | Control (-AT7867) | With AT7867 | p-value | Reference |

| Time to Hyperglycemia Reversal | 70 days (IQR 66-78) | 45 days (IQR 39-49) | p < 0.0001 | [5] |

| Area Under the Curve (Blood Glucose) | 1,423 (IQR 1,390-1,458) | 1,080 (IQR 1,033-1,118) | p < 0.0001 | [5] |

| % MAFA+ Beta Cells in Graft | 3.9% (IQR 2.6%-5.4%) | 32.07% (IQR 29.5%-33.7%) | p < 0.0001 | [5] |

Experimental Protocols

The following protocols are based on the methodologies described in the literature for the differentiation of human iPSCs into pancreatic progenitors using AT7867 and their subsequent in vivo evaluation.[5]

In Vitro Differentiation of Pancreatic Progenitors

This protocol is a modified version of a previously published method (Sui et al., 2021). The key modification is the addition of AT7867 during Stage 4 of the differentiation process. The overall workflow is depicted below.

Figure 2: Workflow for the in vitro differentiation of hiPSCs into pancreatic progenitors.

Materials:

-

Human induced pluripotent stem cells (hiPSCs)

-

Standard hiPSC culture medium and reagents

-

Differentiation media for Stages 1-4 (specific formulations as per Sui et al., 2021)

-

AT7867 dihydrochloride (stock solution prepared in DMSO)

-

Cell culture plates and supplies

Procedure:

-

hiPSC Culture: Culture and expand hiPSCs according to standard protocols.

-

Stage 1: Definitive Endoderm Formation: Induce differentiation of hiPSCs to definitive endoderm over 3 days using appropriate growth factors and small molecules as described by Sui et al., 2021.

-

Stage 2: Primitive Gut Tube Formation: Culture the definitive endoderm for 2 days in media that promotes the formation of the primitive gut tube.

-

Stage 3: Posterior Foregut Specification: Treat the cells for 3 days with factors that specify a posterior foregut fate.

-

Stage 4: Pancreatic Progenitor Induction with AT7867:

-

On the first day of Stage 4, replace the medium with pancreatic progenitor induction medium.

-

Add AT7867 to the culture medium at the desired final concentration (e.g., as determined by dose-response experiments). The original study does not specify the exact concentration, which may need optimization.

-

Culture for 3-4 days, changing the medium daily with fresh medium containing AT7867.

-

-

Characterization: At the end of Stage 4, the resulting pancreatic progenitors can be characterized by flow cytometry for the expression of PDX1 and NKX6.1, and by qRT-PCR for the expression of key pancreatic genes.

In Vivo Transplantation and Assessment in Diabetic Mice

This protocol outlines the general steps for transplanting the AT7867-treated pancreatic progenitors into diabetic mice to assess their ability to mature and reverse hyperglycemia.

Figure 3: Experimental workflow for in vivo assessment of AT7867-treated pancreatic progenitors.

Materials:

-

Immunocompromised mice (e.g., SCID-Beige)

-

Streptozotocin (STZ) for diabetes induction

-

AT7867-treated pancreatic progenitors

-

Surgical instruments for transplantation

-

Glucometer and test strips

-

Reagents for glucose tolerance tests

-

Histology supplies

Procedure:

-

Induction of Diabetes: Induce diabetes in the recipient mice through intraperitoneal injection of STZ. Confirm hyperglycemia (e.g., blood glucose > 20 mM) on consecutive days.[5]

-

Cell Preparation: Harvest the AT7867-treated pancreatic progenitors and prepare them for transplantation. This may involve forming cell clusters or aggregates.

-

Transplantation: Surgically transplant the pancreatic progenitors under the kidney capsule of the diabetic mice.[5]

-

Post-operative Monitoring: Monitor the mice for recovery, body weight, and blood glucose levels (e.g., three times per week).[5]

-

Assessment of Glycemic Control: Continue monitoring blood glucose to determine the time to hyperglycemia reversal.

-

Intraperitoneal Glucose Tolerance Test (IPGTT): At specific time points post-transplantation (e.g., 8 and 12 weeks), perform an IPGTT to assess the functionality of the transplanted cells.[5]

-

Graft Analysis: At the end of the study, harvest the kidney containing the graft for histological and immunohistochemical analysis to confirm the presence of mature, insulin-producing beta cells (e.g., staining for insulin (B600854), glucagon, and MAFA).[5]

Future Directions and Conclusion

The use of this compound represents a significant advancement in the generation of high-purity pancreatic progenitors from pluripotent stem cells. This approach has the potential to accelerate the clinical translation of stem cell-derived therapies for diabetes by improving the efficiency and consistency of beta-cell production.

Future research should focus on:

-

Optimizing the concentration and timing of AT7867 treatment to maximize the yield and purity of pancreatic progenitors.

-

Further elucidating the downstream molecular targets of the AKT/p70S6K pathway that mediate the pro-differentiative effects of AT7867.

-

Long-term in vivo studies to assess the safety and efficacy of transplanting AT7867-generated cells.

-

Investigating the potential of AT7867 or similar inhibitors in other areas of diabetes research, such as improving insulin sensitivity in peripheral tissues or mitigating diabetic complications, although current literature on these aspects is sparse.

References

- 1. youtube.com [youtube.com]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. mTORC2 signaling drives the development and progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Method for Encapsulation and Transplantation into Diabetic Mice of Human Induced Pluripotent Stem Cells (hiPSC)-Derived Pancreatic Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stem Cell Therapy for Diabetes: Beta Cells versus Pancreatic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for transplanting pancreatic islets into the parametrial fat pad of female mice - PMC [pmc.ncbi.nlm.nih.gov]

AT7867 Dihydrochloride: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting key nodes in pro-survival signaling pathways.[1] This technical guide provides a comprehensive overview of the preclinical data available for AT7867, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Mechanism of Action

AT7867 is a multi-targeted kinase inhibitor, demonstrating potent inhibition of Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).[1][2] The Akt signaling pathway is a critical mediator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many human cancers.[1][3] AT7867 also exhibits inhibitory activity against Protein Kinase A (PKA).[1] By targeting these key kinases, AT7867 disrupts downstream signaling, leading to the inhibition of cell growth and the induction of apoptosis (programmed cell death).[1][4]

In Vitro Studies

Kinase Inhibition Profile

AT7867 has been profiled against a panel of kinases, demonstrating high potency against members of the AGC kinase family. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.

| Kinase | IC50 (nM) |

| Akt1 | 32 |

| Akt2 | 17 |

| Akt3 | 47 |

| p70S6K | 85 |

| PKA | 20 |

Table 1: In vitro kinase inhibition profile of AT7867.[5]

Cellular Activity

AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, particularly those with a dysregulated PI3K/Akt pathway, such as PTEN-deficient or PIK3CA-mutant lines.[5]

| Cell Line | Cancer Type | IC50 (µM) |

| MES-SA | Uterine Sarcoma | 0.9 - 3 |

| MDA-MB-468 | Breast Cancer | 0.9 - 3 |

| MCF-7 | Breast Cancer | 0.9 - 3 |

| HCT116 | Colon Cancer | 0.9 - 3 |

| HT29 | Colon Cancer | 0.9 - 3 |

| U87MG | Glioblastoma | ~8.2 |

| PC-3 | Prostate Cancer | 10 - 12 |

| DU145 | Prostate Cancer | 10 - 12 |

Table 2: Anti-proliferative activity of AT7867 in various human cancer cell lines.[5]

AT7867 effectively inhibits the phosphorylation of downstream targets of Akt and p70S6K in cellular assays. For example, it inhibits the phosphorylation of GSK3β (a direct substrate of Akt) with IC50 values in the range of 2-4 µM in various cancer cell lines.[1]

Induction of Apoptosis

Treatment with AT7867 has been shown to induce apoptosis in cancer cells. This is evidenced by multiple methods, including the detection of cleaved PARP and Annexin V staining.[1][4]

In Vivo Studies

Xenograft Models

AT7867 has demonstrated significant anti-tumor activity in in vivo xenograft models. Oral or intraperitoneal administration of AT7867 led to the inhibition of tumor growth in mice bearing human tumor xenografts.[1][2]

In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 at doses of 90 mg/kg (oral) or 20 mg/kg (intraperitoneal) resulted in the inhibition of downstream substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and significant inhibition of tumor growth.[1][2]

Experimental Protocols

In Vitro Kinase Assay

A radiometric filter binding format is a common method for assessing in vitro kinase activity.

Methodology:

-

Reaction Setup: Kinase, substrate peptide, and [γ-33P]ATP are combined in an assay buffer.

-

Inhibitor Addition: AT7867 is added at a range of concentrations.

-

Incubation: The reaction is allowed to proceed at 30°C.

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Capture: The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

-

Washing: Unincorporated [γ-33P]ATP is removed by washing.

-

Detection: Scintillation fluid is added, and radioactivity is measured.

-

Analysis: The percentage of inhibition is calculated for each concentration of AT7867 to determine the IC50 value.

Cell Proliferation Assay (Alamar Blue)

The Alamar Blue assay is a common method to assess cell viability and proliferation.

Methodology:

-

Cell Seeding: Cells are plated in 96-well plates and allowed to attach.

-

Treatment: Cells are treated with a range of concentrations of AT7867.

-

Incubation: Plates are incubated for 72 hours.

-

Reagent Addition: Alamar Blue reagent is added to each well.

-

Incubation: Plates are incubated for an additional 1-4 hours.

-

Measurement: Fluorescence or absorbance is measured using a plate reader.

-